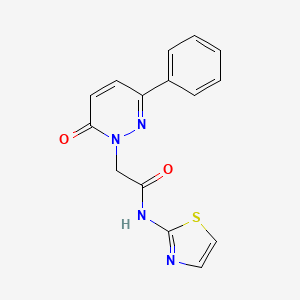

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13(17-15-16-8-9-22-15)10-19-14(21)7-6-12(18-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBTQOVVVICOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Phenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a phenyl group, often through a Friedel-Crafts acylation reaction.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.

Coupling of the Two Moieties: The final step involves the coupling of the pyridazinone and thiazole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.

Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring.

Substitution: Various substitution reactions can take place, especially on the phenyl ring and the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Receptor Modulation : It may interact with cellular receptors, thereby modulating various signaling pathways that are crucial for cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various pyridazinone derivatives, including this compound. The results indicated that it effectively inhibited the growth of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University demonstrated that 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction Pathways: The compound may affect various signaling pathways within cells.

Comparison with Similar Compounds

Pyridazinone vs. Triazinoquinazoline Cores

- The target compound’s pyridazinone core () is less complex than the triazinoquinazoline in compound 3.1 (), which may influence binding to kinase or protease targets. The triazinoquinazoline’s extended aromatic system enhances π-π stacking, contributing to its potent anticancer activity .

Acetamide Linker Variations

- In contrast, SirReal2’s sulfanyl group () facilitates covalent interactions with cysteine residues in SIRT2 .

Substituent Effects

Heterocyclic Moieties

- The 1,3-thiazole group in the target compound and 3.1 () offers hydrogen-bonding sites (N and S atoms), whereas ZINC96007907 () uses a benzothiazole-triazole system for dual MAO-B/BChE inhibition .

Pharmacological Potential and Limitations

However, the absence of a sulfur atom or bulkier aromatic groups may limit its potency compared to these analogs. Further studies should explore substitutions at the pyridazinone 6-position or thiazole 5-position to optimize activity.

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of the compound, supported by data from various studies, including molecular docking analyses, in vitro evaluations, and structure-activity relationship (SAR) assessments.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 356.41 g/mol. The structural features include a pyridazine core linked to a thiazole moiety via an acetamide functional group. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.41 g/mol |

| LogP | 3.9188 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Properties

Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, a study reported that derivatives of pyridazine exhibited significant COX-2 inhibition with IC50 values in the nanomolar range, indicating strong anti-inflammatory potential compared to traditional NSAIDs like indomethacin .

Table 1: COX Inhibition Data

| Compound ID | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| 9a | 15.50 | 21.29 |

| 9b | 17.50 | Not reported |

| Indomethacin | 220 | Not applicable |

These findings suggest that compounds similar to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide could provide effective alternatives for managing inflammatory diseases with potentially fewer gastrointestinal side effects than traditional NSAIDs.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. Research indicates that it can reduce levels of reactive oxygen species (ROS) and nitric oxide (NO), which are often elevated during oxidative stress conditions. The reduction of these species is crucial for preventing cellular damage and maintaining cellular health .

Table 2: Antioxidant Activity Evaluation

| Compound ID | ROS Reduction (%) | NO Reduction (%) |

|---|---|---|

| 5a | 40 | 35 |

| 5b | 45 | 30 |

| Control | - | - |

The mechanism through which 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide exerts its biological effects likely involves interaction with specific cellular pathways related to inflammation and oxidative stress response. Molecular docking studies have shown that the compound can effectively bind to the active site of COX enzymes, mimicking the binding interactions seen with established COX inhibitors like celecoxib .

Case Study: In Vitro Evaluation

In a controlled laboratory setting, compounds derived from the pyridazine scaffold were tested for their cytotoxicity against various cancer cell lines. The results indicated that many derivatives exhibited low cytotoxicity while maintaining significant anti-inflammatory effects. For example, compounds at concentrations below 30 µM did not reduce cell viability below acceptable levels .

Case Study: In Vivo Studies

Further investigations into the in vivo efficacy of these compounds are necessary to validate their therapeutic potential. Preliminary animal studies suggest that administration of pyridazine derivatives leads to reduced inflammation markers and improved recovery in models of induced arthritis .

Q & A

Q. What are the optimized synthetic pathways for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3-thiazol-2-yl)acetamide, and how are reaction conditions tailored to improve yield?

The synthesis typically involves multi-step routes, including:

- Coupling reactions : Formation of the pyridazinone core via cyclization of diketone precursors with hydrazine derivatives .

- Acetamide linkage : Introduction of the thiazole moiety through nucleophilic substitution or amide bond formation under anhydrous conditions, often using coupling agents like EDCI/HOBt .

- Key optimizations : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF for polar intermediates) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone and thiazole rings. For example, downfield shifts near δ 160–170 ppm indicate carbonyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 355.12) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary physical properties (e.g., solubility, melting point) relevant to handling this compound in lab settings?

- Solubility : Moderately soluble in DMSO and DMF but poorly in water, necessitating organic solvents for biological assays .

- Melting point : Typically observed between 210–220°C, indicative of high thermal stability due to aromatic stacking .

Advanced Research Questions

Q. How does the electronic configuration of the pyridazinone-thiazole system influence its reactivity in nucleophilic substitution reactions?

- The electron-deficient pyridazinone ring facilitates nucleophilic attack at the C-3 position, while the thiazole’s sulfur atom stabilizes transition states via resonance .

- Substituent effects: Electron-withdrawing groups on the phenyl ring enhance electrophilicity, as shown in comparative kinetic studies with fluorinated analogs .

Q. What experimental and computational approaches are used to elucidate its potential as a cyclooxygenase (COX) inhibitor?

- Enzymatic assays : COX-1/2 inhibition is measured via colorimetric methods (e.g., prostaglandin quantification using ELISA) .

- Molecular docking : AutoDock/Vina simulations predict binding modes, with the pyridazinone core forming hydrogen bonds to Arg120 and Tyr355 in COX-2 .

- Contradictions : Some studies report stronger COX-2 selectivity (IC = 0.8 µM) compared to COX-1 (IC = 5.2 µM), while others note non-selective inhibition .

Q. How can stability studies under varying pH and temperature conditions guide formulation strategies?

- pH stability : Degradation occurs in alkaline conditions (pH > 9) due to hydrolysis of the acetamide bond, as shown by HPLC tracking over 24 hours .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 220°C, suggesting lyophilization for long-term storage .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

- Dose-response profiling : EC values vary across assays; for example, anti-inflammatory activity peaks at 10 µM in RAW264.7 macrophages, while antimicrobial effects require higher concentrations (>50 µM) .

- Target selectivity screens : Kinase profiling (e.g., Eurofins Panlabs panel) identifies off-target interactions with JAK2 and PKC isoforms, explaining divergent biological outcomes .

Methodological Considerations

Q. How are crystallographic data (e.g., SHELX-refined structures) used to validate molecular geometry?

- Single-crystal X-ray diffraction with SHELXL refines bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (pyridazinone-thiazole torsion < 10°) .

- Limitations : Poor crystal growth in polar solvents may necessitate alternative crystallization solvents (e.g., chloroform/hexane mixtures) .

Q. What in vitro assays best quantify its interaction with serum albumin, and how does this affect pharmacokinetic predictions?

- Fluorescence quenching : Binding constants () are calculated using Stern-Volmer plots, with human serum albumin (HSA) showing ≈ 10 M, suggesting moderate plasma protein binding .

- Circular dichroism (CD) : Confirms conformational changes in HSA upon compound binding, impacting drug half-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.